ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
The compound ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by:
- A benzothiazole core with a dihydro-1,3-benzothiazole scaffold.
- An ethyl carboxylate group at position 4.
- A (2Z)-3-(2-methoxy-2-oxoethyl) substituent at position 2.
- A 4-(morpholine-4-sulfonyl)benzoyl imino group at position 2.
The morpholine sulfonyl group enhances solubility and may influence target binding via hydrogen bonding .
Properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O8S2/c1-3-35-23(30)17-6-9-19-20(14-17)36-24(27(19)15-21(28)33-2)25-22(29)16-4-7-18(8-5-16)37(31,32)26-10-12-34-13-11-26/h4-9,14H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBGPUPNLASTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials may include ethyl 2-aminobenzoate and 2-bromoacetophenone, which undergo a series of reactions such as condensation, cyclization, and sulfonylation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may be tested in preclinical studies to evaluate its efficacy and safety as a drug candidate.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzothiazole and thiazolo-pyrimidine derivatives:
Key Observations:
- Substituent Diversity : The target compound’s morpholine sulfonyl group distinguishes it from analogs with chlorophenyl () or thiophenyl () moieties. This group may improve solubility and metabolic stability compared to hydrophobic substituents .
- Core Scaffold : While the target uses a dihydrobenzothiazole core, analogs in and feature fused thiazolo-pyrimidine systems, which may alter conformational flexibility and π-π stacking interactions .
Computational and Spectroscopic Comparisons
- Molecular Similarity :
- Mass Spectrometry :
- Molecular networking () would cluster the target with analogs sharing benzothiazole or thiazolo-pyrimidine cores. Fragmentation patterns (e.g., loss of COOEt or sulfonyl groups) could generate cosine scores >0.7, indicating structural relatedness .
Q & A
Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with precursor molecules such as benzothiazole derivatives and sulfonamide-containing intermediates. Key steps include:
- Imine formation : Condensation of a benzoyl imine group with the benzothiazole core under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
- Sulfonylation : Introduction of the morpholine-4-sulfonyl group via nucleophilic substitution, requiring controlled pH (7–8) to avoid side reactions .
- Esterification : Ethyl ester formation using ethanol as both solvent and reactant, catalyzed by sulfuric acid at reflux .
Optimization focuses on yield (monitored via HPLC) and purity (verified by NMR and LC-MS). Adjusting temperature, solvent polarity, and catalyst loading (e.g., triethylamine for sulfonylation) can mitigate byproduct formation .
Q. How should researchers characterize the compound’s structure and purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : 1H/13C NMR to confirm stereochemistry (e.g., Z-configuration at the imine bond) and functional group integration .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). The morpholine-sulfonyl group may engage in hydrogen bonding with active-site residues .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key binding motifs (e.g., benzothiazole stacking with aromatic residues) .
- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., anticancer vs. antimicrobial potency) often arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Structural analogs : Compare activity of derivatives (e.g., replacing morpholine with pyrrolidine sulfonamide) to isolate the impact of substituents .
- Dose-response curves : Use nonlinear regression to calculate EC50 values with 95% confidence intervals, ensuring statistical rigor .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Electron-withdrawing groups : Substituting the methoxy moiety with a nitro group enhances electrophilicity, potentially improving enzyme inhibition .
- Steric effects : Bulkier substituents at the benzothiazole 6-position may reduce membrane permeability, as shown in logP calculations (e.g., ClogP >3 correlates with lower bioavailability) .
- Bioisosteres : Replace the ethyl ester with a methyl or tert-butyl group to modulate solubility and metabolic stability .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to identify hydrolysis products (e.g., cleavage of the ester group) .
- Light/thermal stability : Expose solid samples to UV light (254 nm) or 40–60°C for 48 hours, monitoring degradation via TLC .
- Plasma stability : Incubate with human plasma (37°C, 1–6 hours) to evaluate esterase-mediated hydrolysis .
Methodological Considerations for Biological Evaluation
Q. How should researchers design assays to evaluate anticancer activity?
- Cell viability assays : Use MTT or resazurin-based protocols with dose ranges (0.1–100 µM) and positive controls (e.g., doxorubicin) .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
- Synergy testing : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) via CompuSyn software .
Q. What strategies validate target engagement in vitro?
- Enzyme inhibition assays : Use recombinant enzymes (e.g., HDACs or topoisomerases) with fluorogenic substrates (e.g., Boc-Lys-TAMRA for HDACs) .
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
- RNAi knockdown : Compare compound efficacy in wild-type vs. gene-edited cells (e.g., CRISPR-Cas9 knockout of putative targets) .
Contradictions and Mitigation
- Bioactivity variability : Discrepancies between enzyme inhibition (nM range) and cellular activity (µM range) suggest poor cellular uptake. Mitigate by formulating with permeability enhancers (e.g., cyclodextrins) .
- SAR inconsistencies : Conflicting data on morpholine’s role may arise from assay-specific parameters. Standardize protocols (e.g., ATP concentration in kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
